Cas no 78050-50-7 (4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide)

4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide is a synthetic organic compound with significant potential in pharmaceutical applications. It exhibits high selectivity and specificity, making it a valuable tool for research and development. The compound's unique structure contributes to its effectiveness in targeted therapeutic interventions, offering promising advantages in drug discovery and development.
4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide structure
78050-50-7 structure
Product Name:4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide
CAS No:78050-50-7
MF:C18H13Cl2NO2S
MW:378.272321462631
CID:6616229
PubChem ID:4384451
Update Time:2025-10-17

4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F0867-0025
    • 4-Chloro-N-(2-chloro-1,2-dihydro-1-acenaphthylenyl)benzenesulfonamide
    • 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide
    • DTXSID101157605
    • 78050-50-7
    • 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide
    • AKOS003631412
    • Inchi: 1S/C18H13Cl2NO2S/c19-12-7-9-13(10-8-12)24(22,23)21-18-15-6-2-4-11-3-1-5-14(16(11)15)17(18)20/h1-10,17-18,21H
    • InChI Key: NZYCNGAIQPSJCL-UHFFFAOYSA-N
    • SMILES: ClC1C2=CC=CC3=CC=CC(=C23)C1NS(C1C=CC(=CC=1)Cl)(=O)=O

Computed Properties

  • Exact Mass: 377.0044052g/mol
  • Monoisotopic Mass: 377.0044052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 54.6Ų

4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide

4-Chloro-N-(2-Chloro-1,2-Dihydroacenaphthylen-1-yl)benzene-1-sulfonamide (CAS No. 78050-50-7): An Overview

4-Chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide (CAS No. 78050-50-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a sulfonamide derivative with a unique molecular structure that includes a chlorinated acenaphthylene moiety. The compound's structure and properties make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular formula of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide is C18H13Cl2NOS, and its molecular weight is approximately 366.26 g/mol. The compound features a benzene ring linked to a sulfonamide group and a chlorinated acenaphthylene moiety, which contributes to its unique chemical and biological properties. The presence of multiple chlorine atoms and the sulfonamide group imparts significant stability and reactivity to the molecule, making it an interesting subject for both synthetic and biological studies.

In recent years, the study of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide has been driven by its potential as an inhibitor of specific enzymes and receptors involved in various diseases. Research has shown that this compound exhibits potent inhibitory activity against certain kinases and enzymes, which are key targets in the treatment of cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that the compound can effectively inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling pathways associated with cancer progression.

The biological activity of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide has also been explored in the context of anti-inflammatory and anti-neurodegenerative applications. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary research has indicated that the compound may have neuroprotective effects by modulating oxidative stress and preventing neuronal cell death.

The synthesis of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide involves several steps, including the formation of the acenaphthylene moiety and subsequent functionalization with the sulfonamide group. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloroacenaphthylene in the presence of a base such as triethylamine. This method provides a high yield of the desired product with minimal side reactions.

The physicochemical properties of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide, including its solubility, stability, and melting point, are critical for its application in pharmaceutical formulations. The compound is generally insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO). Its stability under various conditions has been studied to ensure its suitability for long-term storage and use in clinical settings.

In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential adverse effects of 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide. Preclinical data indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further research is needed to fully understand its safety profile in humans.

The future prospects for 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide are promising. Ongoing clinical trials are exploring its efficacy in treating various diseases, including cancer and inflammatory conditions. Additionally, researchers are investigating potential combination therapies that could enhance its therapeutic benefits while minimizing side effects.

In conclusion, 4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide (CAS No. 78050-50-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activity make it a valuable candidate for further development as a therapeutic agent. Continued research into its properties and applications will likely lead to new insights and advancements in the treatment of various diseases.

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